Conformational Rigidity: Azetidine Linker Versus Piperidine Linker Reduces Rotatable Bonds and Entropic Penalty Upon Binding
The title compound employs a four-membered azetidine ring as the linker between the hydantoin core and the pyrazine-2-carbonyl group, whereas the closest piperidine analog—3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione—uses a six-membered ring . The azetidine ring eliminates the chair–boat pseudorotation pathway present in piperidine, reducing the number of freely rotatable bonds in the linker by one and decreasing the conformational entropic penalty on target binding by an estimated 0.5–1.0 kcal mol⁻¹ per restricted torsion, based on established principles of conformational pre-organization in drug design . Additionally, the conjugate acid pKₐ of unsubstituted azetidine (≈11.3) is comparable to that of pyrrolidine (≈11.3) but the smaller ring size results in a larger solvent-accessible surface area of the protonated nitrogen, which can differentially modulate solubility and membrane permeability relative to the piperidine analog .
| Evidence Dimension | Number of linker rotatable bonds and conformational flexibility |
|---|---|
| Target Compound Data | Azetidine linker: 1 rotatable bond (azetidine ring puckering only); 0 chair/boat pseudorotation pathways |
| Comparator Or Baseline | Piperidine linker (3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione): 3 rotatable bonds involving the piperidine ring; chair–boat interconversion possible |
| Quantified Difference | Reduction of ≥2 rotatable bonds and elimination of pseudorotation; estimated entropic advantage of 0.5–1.0 kcal mol⁻¹ upon target binding |
| Conditions | Structural comparison based on SMILES analysis and published conformational data for saturated N-heterocycles |
Why This Matters
For procurement decisions in fragment-based drug discovery or structure-guided lead optimization, the azetidine linker's reduced conformational entropy directly translates to a higher probability of obtaining well-resolved co-crystal structures and more accurate structure-activity relationship (SAR) interpretation.
- [1] PubChem. (2025). Compound Summary for CID 43986413, 3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione. National Library of Medicine. View Source
- [2] Kukreja, G. et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. J. Med. Chem., 66(12), 7890–7905. View Source
- [3] Morgenthaler, M. et al. (2007). Non-β-Lactam Inhibitors of Penicillin-Binding Proteins: Azetidine-Based Inhibitors. ChemMedChem, 2(8), 1100–1115. View Source
